molecular formula C12H11NO2S B3434507 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid CAS No. 952958-70-2

4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid

Cat. No. B3434507
CAS RN: 952958-70-2
M. Wt: 233.29 g/mol
InChI Key: ONTNYTCJEFPHSY-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid, also known as 4-DMT, is an organic compound belonging to the thiazole family. It is a colorless liquid with a pungent odor and is soluble in organic solvents. 4-DMT is a versatile compound that is used in a variety of applications, including scientific research and laboratory experiments.

Mechanism of Action

The exact mechanism of action of 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid is not completely understood. However, it is known that it binds to certain proteins, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as lipoxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as to inhibit the production of certain inflammatory mediators. Additionally, this compound has been shown to have anti-cancer and anti-microbial effects.

Advantages and Limitations for Lab Experiments

4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is widely available. Additionally, it is a relatively stable compound and is not easily degraded. However, it is important to note that this compound is a highly reactive compound and should be handled with care.

Future Directions

The potential applications of 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid are numerous and there are many possible future directions for research. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, further research into the mechanism of action and biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Additionally, further research into the structure-activity relationship of this compound could lead to the development of new drugs or drug candidates. Finally, further research into the use of this compound in laboratory experiments could lead to the development of new techniques and protocols.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid is a versatile compound that is used in a variety of scientific research applications. It has been used as a model compound for studying the reactions of thiazoles and their derivatives. Additionally, it has been used in studies of the structure-activity relationship of thiazoles and their derivatives. It has also been used in studies of the synthesis and biological activity of thiazoles and their derivatives.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-1,3-thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-7-3-4-8(2)9(5-7)10-6-16-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTNYTCJEFPHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237796
Record name 4-(2,5-Dimethylphenyl)-2-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952958-70-2
Record name 4-(2,5-Dimethylphenyl)-2-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952958-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,5-Dimethylphenyl)-2-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid
Reactant of Route 6
4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid

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